Tosedostat Exhibits ~300-Fold Greater Antiproliferative Potency Compared to the Prototypical Aminopeptidase Inhibitor Bestatin
Tosedostat demonstrates antiproliferative effects that are at least 300 times more potent than the prototypical aminopeptidase inhibitor bestatin (ubenimex) in tumor cell line assays [1][2]. This potency differential is attributed to Tosedostat's hydroxamic acid zinc-chelating motif and intracellular conversion to the active acid metabolite CHR-79888, which accumulates within cells due to poor membrane permeability [3]. Bestatin lacks this prodrug activation mechanism and corresponding intracellular accumulation property.
| Evidence Dimension | Antiproliferative potency in tumor cell lines |
|---|---|
| Target Compound Data | At least 300-fold more potent than bestatin |
| Comparator Or Baseline | Bestatin (ubenimex) as reference baseline (1×) |
| Quantified Difference | ≥300-fold greater potency |
| Conditions | In vitro tumor cell line antiproliferation assays; experimental details reported in Cancer Res 2008;68(16):6669-6679 |
Why This Matters
The ~300-fold potency advantage justifies selection of Tosedostat over generic bestatin for research programs requiring maximal aminopeptidase inhibition with minimal compound concentration, reducing potential off-target effects and enabling lower dosing in preclinical models.
- [1] Krige D, Needham LA, Bawden LJ, et al. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells. Cancer Res. 2008;68(16):6669-6679. View Source
- [2] Molbase. Tosedostat (238750-77-1) Product Information. View Source
- [3] Bhatt L, Springman EB. Tosedostat (CHR-2797). In: ScienceDirect Topics: Medicine and Dentistry. View Source
